isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLTEXFLCQQIM-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771422-77-6 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the imidazole carboxylic acid with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate may involve continuous flow processes to enhance yield and purity. The use of microreactor technology can optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenylacetic acid, benzyl alcohol.
Reduction: Isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The phenylethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 1-(1-phenylethyl)-1H-imidazole-5-carboxylate esters, which differ in the ester substituent and stereochemistry. Key analogs include:
Structural and Functional Differences
- Methyl (metomidate) and propyl (propoxate) esters further modulate this property. Metabolic Stability: Larger ester groups (e.g., isopropyl, propyl) may slow hydrolysis by esterases, extending half-life .
Stereochemical Considerations :
Pharmacological and Regulatory Status
- Etomidate : Clinically used for anesthesia induction due to rapid onset and minimal cardiovascular effects .
- Metomidate/Propoxate: Similarly restricted, highlighting regulatory concerns over non-medical imidazole derivatives .
Key Challenges and Controversies
CAS Number Discrepancies :
Some sources cite CAS 771422-77-6 for the (R)-enantiomer, while 792842-51-4 refers to the racemic mixture . This ambiguity necessitates clarity in regulatory and analytical contexts.Enantiomeric Purity : The (R)-configuration is critical for GABAₐ receptor binding. Impurity profiles must distinguish enantiomers to avoid underestimating biological activity .
Biological Activity
Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, commonly referred to as (R)-Etomidate, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by an imidazole ring and a phenylethyl group, allows it to interact with various biological targets, making it a valuable compound for therapeutic applications.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : 792842-51-4
- IUPAC Name : Isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The imidazole moiety can coordinate with metal ions or participate in hydrogen bonding, which influences the activity of various biological targets. The lipophilic nature of the phenylethyl group enhances its ability to penetrate biological membranes, facilitating its pharmacological effects.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Anesthetic Properties : It is known for its rapid onset and short duration of action, making it suitable for induction in anesthesia.
- Receptor Interaction : It acts as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system.
Case Studies
Toxicity and Safety Profile
Toxicological assessments have shown that while this compound is generally well-tolerated, caution is advised regarding potential side effects such as respiratory depression and hypotension when used in high doses or in sensitive populations.
Applications in Research
This compound serves as a critical building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of New Anesthetics : Researchers are exploring modifications to enhance efficacy and safety profiles.
- Investigating Neuropharmacological Effects : Ongoing studies are assessing its potential in treating anxiety disorders due to its modulatory effects on GABA_A receptors.
Q & A
Q. What is the structural characterization and stereochemical configuration of isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate?
- Methodological Answer : The compound features a chiral center at the 1-phenylethyl substituent (R-configuration) and an imidazole ring substituted at position 5 with an isopropyl ester group. Structural confirmation is typically achieved via:
- NMR Spectroscopy : H and C NMR to identify proton environments and carbon signals (e.g., aromatic protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 258.32 (CHNO) .
- Chiral HPLC : To confirm enantiomeric purity, using columns like Chiralpak AD-H and mobile phases such as hexane/isopropanol (90:10) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : The synthesis involves esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with isopropyl alcohol under acidic catalysis (e.g., HSO) or coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:
- Protection of the imidazole nitrogen (if required).
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification via column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. How can enantiomeric purity be resolved and validated for the (R)-isomer?
Q. What are the key impurities in pharmaceutical-grade preparations, and how are they quantified?
- Methodological Answer : Common impurities include:
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid (hydrolysis product).
- Propylene glycol esters (process-related impurities) .
Analytical Methods : - HPLC (USP Procedure 2) : C18 column, mobile phase: 0.1% phosphoric acid/acetonitrile (70:30), UV detection at 240 nm. Quantify impurities at ≤0.1% .
- LC-MS/MS : For trace-level detection (LOQ: 0.01%) .
Q. What metabolic pathways and endocrine interactions are associated with this compound?
Q. How does stereochemistry influence pharmacological activity?
- Methodological Answer : The (R)-enantiomer is pharmacologically active in analogs (e.g., etomidate’s anesthetic effect). Assess via:
- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., GABA receptor).
- In Vivo Models : Dose-response curves in rodents for anesthetic duration .
Regulatory and Safety Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
